Biochemical Potency in KRAS G12C/SOS1 Nucleotide Exchange Assay
KRAS G12C inhibitor 28 exhibits an IC50 of 57 nM in the KRAS G12C/SOS1 nucleotide exchange assay, as reported in patent WO2021113595A1 [1]. In the same patent, the reference standard ARS-1620 was tested with a starting concentration of 5 μM, while the test compound used 10 μM [1]. Independent literature reports ARS-1620 IC50 values of 120 nM in a comparable nucleotide exchange assay [2]. This indicates that inhibitor 28 is approximately 2.1-fold more potent than ARS-1620 in this biochemical context.
| Evidence Dimension | Inhibition of SOS1-mediated nucleotide exchange on KRAS G12C |
|---|---|
| Target Compound Data | IC50 = 57 nM |
| Comparator Or Baseline | ARS-1620 (reference standard) IC50 = 120 nM |
| Quantified Difference | ~2.1-fold lower IC50 (target compound more potent) |
| Conditions | KRAS G12C/SOS1 nucleotide exchange assay; 30 min pre-incubation at RT; 3-fold serial dilution |
Why This Matters
This potency level positions inhibitor 28 as a useful tool for studying KRAS G12C inhibition in systems where moderate potency is desired to avoid complete pathway shutdown or where ARS-1620 may be insufficiently potent.
- [1] Betta Pharmaceuticals Co., Ltd. Phosphorus derivatives as KRAS inhibitors. WO2021113595A1, 2021. View Source
- [2] Janes, M. R., et al. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell 172, 578-589.e17 (2018). View Source
